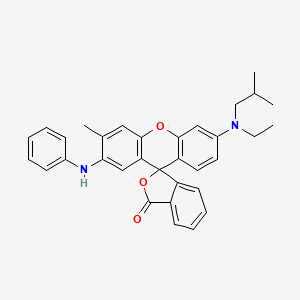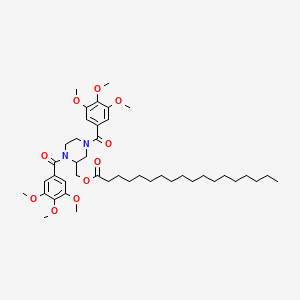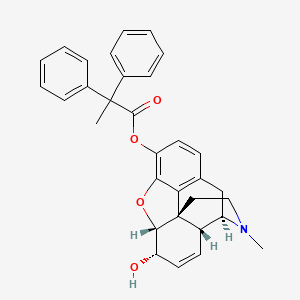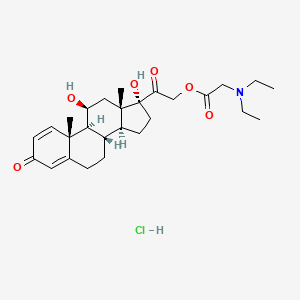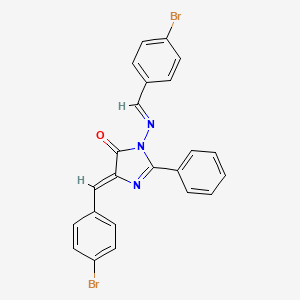
4-(p-Bromobenzylidene)-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(p-Bromobenzylidene)-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a complex organic compound characterized by the presence of bromine atoms and imidazolinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Bromobenzylidene)-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one typically involves the condensation of p-bromobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(p-Bromobenzylidene)-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce double bonds.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(p-Bromobenzylidene)-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(p-Bromobenzylidene)-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and imidazolinone ring play a crucial role in binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- p-Bromobenzylidene-(4-methoxyphenyl)-amine
- p-Bromobenzylidene-(4-nitrophenyl)-amine
- 4-Bromobenzaldehyde
Uniqueness
4-(p-Bromobenzylidene)-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is unique due to its specific structure, which combines bromine atoms with an imidazolinone ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
126245-18-9 |
|---|---|
Molekularformel |
C23H15Br2N3O |
Molekulargewicht |
509.2 g/mol |
IUPAC-Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-[(E)-(4-bromophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15Br2N3O/c24-19-10-6-16(7-11-19)14-21-23(29)28(22(27-21)18-4-2-1-3-5-18)26-15-17-8-12-20(25)13-9-17/h1-15H/b21-14-,26-15+ |
InChI-Schlüssel |
RNEDAQLGQOCDQE-IKCALLGASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2/N=C/C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2N=CC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


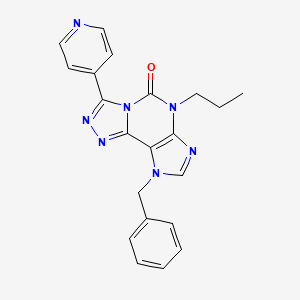
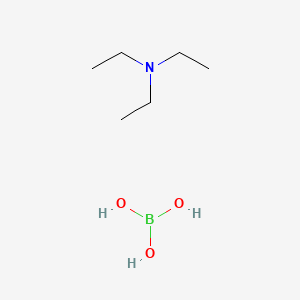
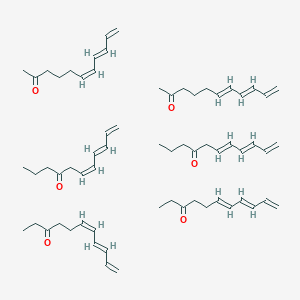
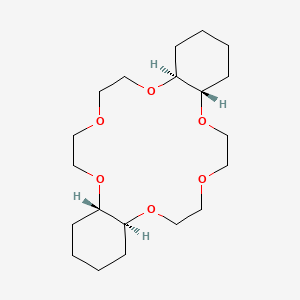

![[(3S,3aR,6S,6aS)-3-(benzylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777237.png)
